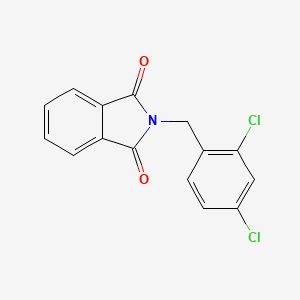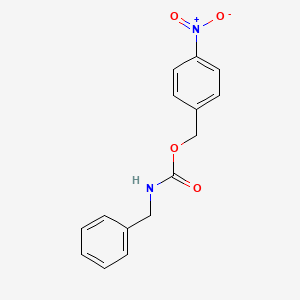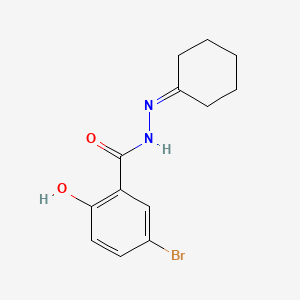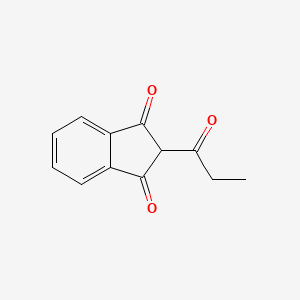
1,3-Indandione, 2-propionyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Indandione, 2-propionyl-: is an organic compound with the molecular formula C12H10O3. It is a derivative of 1,3-indandione, which is a β-diketone with an indane structural nucleus. This compound is known for its versatile applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Indandione, 2-propionyl- can be synthesized through several methods. One common method involves the Claisen condensation of ethyl acetate and dimethyl phthalate, followed by decarboxylation of the resulting sodium salt of 2-ethoxycarbonyl-1,3-indandione . Another method includes the Knoevenagel reaction of malononitrile with 1,3-indandione in ethanol using sodium acetate or piperidine as bases .
Industrial Production Methods: In industrial settings, the production of 1,3-indandione derivatives often involves large-scale reactions in reactors. For example, diethyl malonate and diethyl phthalate can be reacted in the presence of a base like sodium ethoxide, followed by purification steps to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Indandione, 2-propionyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or methylene groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or methylene derivatives.
Substitution: Various substituted indandione derivatives.
Scientific Research Applications
1,3-Indandione, 2-propionyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Indandione, 2-propionyl- involves its interaction with various molecular targets. For example, in its role as an anticoagulant, it inhibits the vitamin K-mediated gamma-carboxylation of precursor proteins, preventing the formation of active procoagulation factors II, VII, IX, and X . This inhibition reduces the prothrombin activity of the blood, thereby exerting its anticoagulant effect.
Comparison with Similar Compounds
1,3-Indandione: The parent compound, known for its use as a building block in organic synthesis.
Anisindione: A synthetic anticoagulant with a similar mechanism of action.
Uniqueness: 1,3-Indandione, 2-propionyl- stands out due to its specific structural modifications, which enhance its reactivity and versatility in various chemical reactions. Its unique properties make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
2740-25-2 |
|---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-propanoylindene-1,3-dione |
InChI |
InChI=1S/C12H10O3/c1-2-9(13)10-11(14)7-5-3-4-6-8(7)12(10)15/h3-6,10H,2H2,1H3 |
InChI Key |
KNOZCKSSLOTBPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


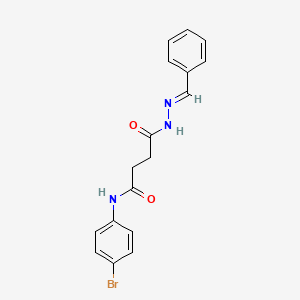
![Dimethyl 5-({[4-chloro-3-({3-[2-(octadecyloxy)phenyl]-3-oxopropanoyl}amino)phenyl]sulfonyl}amino)isophthalate](/img/structure/B11993253.png)

![2-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11993265.png)
![(5E)-3-benzyl-5-[(2Z)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11993269.png)
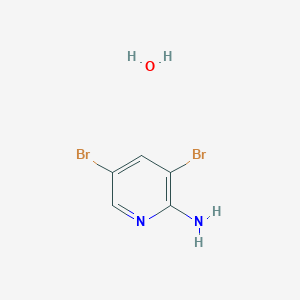
![ethyl 6-bromo-5-hydroxy-1-methyl-2-{[methyl(phenyl)amino]methyl}-1H-indole-3-carboxylate](/img/structure/B11993283.png)
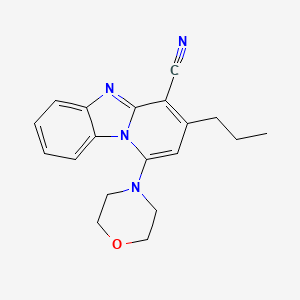

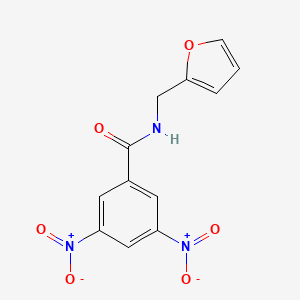
![5-(4-Bromophenyl)-7,9-dichloro-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11993310.png)
